2-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide
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Overview
Description
2-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide is a heterocyclic compound that contains a furan ring, a triazole ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide typically involves the formation of the triazole ring followed by the introduction of the furan and sulfanyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide can yield the triazole intermediate, which can then be further reacted with chloroacetic acid to form the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe due to its unique structural features.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Possible applications in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Furan derivatives: Compounds like 2-furoic acid and furfurylamine share the furan ring structure.
Triazole derivatives: Compounds such as 1,2,4-triazole and its derivatives have similar triazole rings.
Sulfanyl compounds: Thiol-containing compounds like cysteine and thiourea share the sulfanyl group.
Uniqueness
2-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide is unique due to the combination of the furan, triazole, and sulfanyl groups in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in other compounds with only one or two of these features .
Properties
IUPAC Name |
2-[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S/c9-6(13)4-12-7(10-11-8(12)15)5-2-1-3-14-5/h1-3H,4H2,(H2,9,13)(H,11,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYNTRCBSVUZCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=S)N2CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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